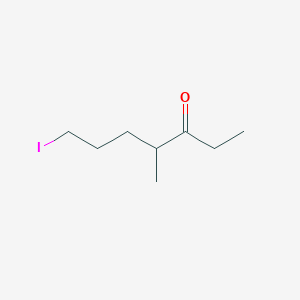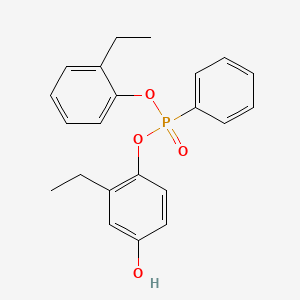
4-Ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium chloride is a heterocyclic organic compound belonging to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds . This compound features a five-membered ring containing sulfur and nitrogen atoms, which contribute to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium chloride typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of bromine or iodine . The reaction conditions often involve the use of solvents like ethanol and catalysts such as silica chloride or ammonium 12-molybdophosphate .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often employs continuous flow reactors to ensure consistent quality and yield. The use of homogeneous and heterogeneous catalysts can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
4-Ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
科学研究应用
4-Ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium chloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
作用机制
The mechanism of action of 4-Ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium chloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids.
Pathways Involved: It may inhibit or activate specific biochemical pathways, such as those involved in inflammation or cell proliferation.
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Uniqueness
4-Ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium chloride stands out due to its unique combination of ethyl, methyl, and phenyl groups, which contribute to its distinct chemical properties and potential biological activities .
属性
CAS 编号 |
119835-58-4 |
|---|---|
分子式 |
C12H14ClNS |
分子量 |
239.76 g/mol |
IUPAC 名称 |
4-ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium;chloride |
InChI |
InChI=1S/C12H14NS.ClH/c1-3-11-9-13(14-10(11)2)12-7-5-4-6-8-12;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
RTGYNRWAFPEJLW-UHFFFAOYSA-M |
规范 SMILES |
CCC1=C(S[N+](=C1)C2=CC=CC=C2)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B14301067.png)
![2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one](/img/structure/B14301075.png)
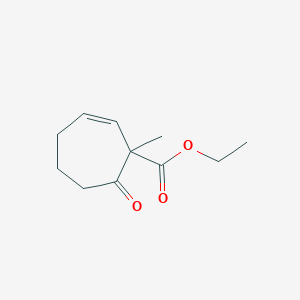
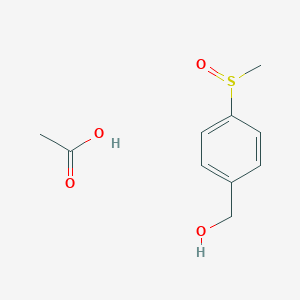
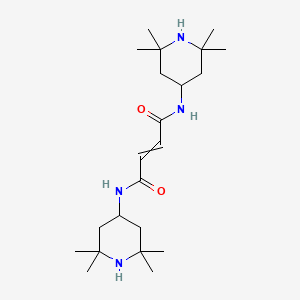
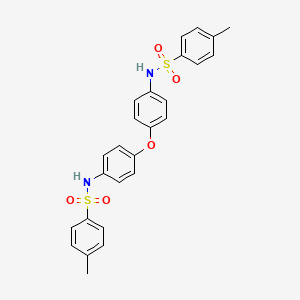

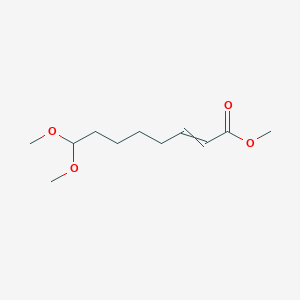

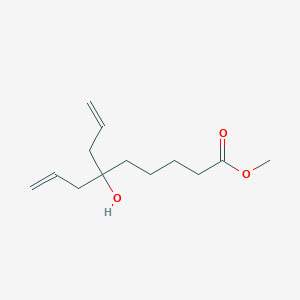
![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)
